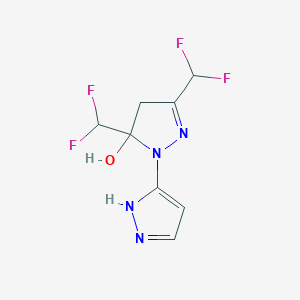![molecular formula C31H25ClN2O6 B10949233 5-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10949233.png)
5-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including chlorophenoxy, methoxy, hydroxy, and pyridyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with formaldehyde and a methoxy-substituted phenol under basic conditions to form the chlorophenoxy intermediate.
Coupling with Pyridyl Group: The chlorophenoxy intermediate is then coupled with a pyridyl-substituted compound using a suitable coupling reagent, such as a palladium catalyst, to form the pyridyl intermediate.
Formation of the Pyrrolone Ring: The final step involves the cyclization of the pyridyl intermediate with a methoxybenzoyl-substituted compound under acidic conditions to form the pyrrolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with other similar compounds, such as:
4-Chloro-2-methylphenoxyacetic acid: A chlorophenoxyacetic acid with herbicidal properties.
4-Chloro-N-methylpicolinamide: A pyridine derivative with potential biological activities.
The uniqueness of 5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C31H25ClN2O6 |
|---|---|
Molecular Weight |
557.0 g/mol |
IUPAC Name |
(4Z)-5-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H25ClN2O6/c1-38-23-11-6-19(7-12-23)29(35)27-28(34(31(37)30(27)36)26-5-3-4-16-33-26)20-8-15-25(39-2)21(17-20)18-40-24-13-9-22(32)10-14-24/h3-17,28,35H,18H2,1-2H3/b29-27- |
InChI Key |
AXPRARROLDCMEB-OHYPFYFLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Cl)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B10949150.png)
![(2E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10949159.png)
![N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B10949169.png)
![6-bromo-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949176.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10949187.png)
![7-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949189.png)

![(5-Chlorothiophen-2-yl)[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10949195.png)
![3-[(3-bromobenzyl)sulfanyl]-5-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-4H-1,2,4-triazole](/img/structure/B10949199.png)
![ethyl 1-methyl-5-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B10949211.png)
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10949222.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide](/img/structure/B10949225.png)
![2-[1-(4-fluorobenzyl)piperidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949227.png)
![methyl 9-methyl-2-(1-methyl-4-nitro-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10949232.png)
